![molecular formula C29H28N2O7 B14658178 5'-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine CAS No. 51600-12-5](/img/structure/B14658178.png)
5'-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine is a modified nucleoside used primarily in the field of organic synthesis and nucleic acid chemistry. This compound is known for its role in protecting the 5’-hydroxy group in nucleosides, which is crucial for various synthetic applications, particularly in the synthesis of oligonucleotides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine involves multiple steps, including the protection of the uridine molecule. The process typically starts with the reaction of uridine with a protecting group reagent such as dimethoxytrityl chloride in the presence of a base like pyridine. This reaction results in the formation of the protected nucleoside .
Industrial Production Methods
Industrial production of 5’-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated synthesizers and purification systems is common in industrial settings to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5’-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to remove the protecting group, yielding the free nucleoside.
Substitution: The compound can undergo substitution reactions where the protecting group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include the deprotected nucleoside and various substituted derivatives, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5’-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine has several scientific research applications:
Chemistry: It is used as a protecting group in the synthesis of complex nucleoside analogs.
Biology: The compound is employed in the study of nucleic acid interactions and modifications.
Medicine: It is used in the development of therapeutic nucleosides and oligonucleotides.
Industry: The compound is utilized in the large-scale synthesis of nucleic acid-based products.
Wirkmechanismus
The mechanism of action of 5’-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine involves the protection of the 5’-hydroxy group in nucleosides. This protection is achieved through the formation of a stable ether linkage, which prevents unwanted side reactions during synthetic processes. The compound targets the hydroxyl group and forms a protective barrier, allowing for selective reactions at other functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5’-O-Dimethoxytrityluridine: Another protecting group used in nucleoside synthesis.
5’-O-Trityluridine: Similar in function but with different protecting group chemistry.
Uniqueness
5’-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine is unique due to its specific protecting group, which offers stability and selectivity in synthetic applications. Its ability to protect the 5’-hydroxy group without interfering with other functional groups makes it a valuable tool in nucleic acid chemistry .
Eigenschaften
CAS-Nummer |
51600-12-5 |
|---|---|
Molekularformel |
C29H28N2O7 |
Molekulargewicht |
516.5 g/mol |
IUPAC-Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C29H28N2O7/c1-36-22-14-12-21(13-15-22)29(19-8-4-2-5-9-19,20-10-6-3-7-11-20)37-18-23-25(33)26(34)27(38-23)31-17-16-24(32)30-28(31)35/h2-17,23,25-27,33-34H,18H2,1H3,(H,30,32,35)/t23-,25-,26-,27-/m1/s1 |
InChI-Schlüssel |
PGJCOEJMNUARCI-MIRJVGOZSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)O)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n,n-Bis[2-(2-hydroxyethoxy)ethyl]-n-methylnonadecan-1-aminium](/img/structure/B14658097.png)
![{2-[(4-Butylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14658098.png)
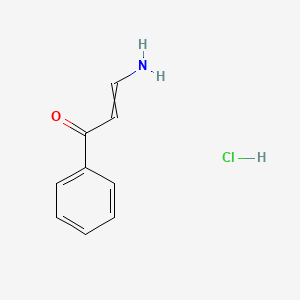
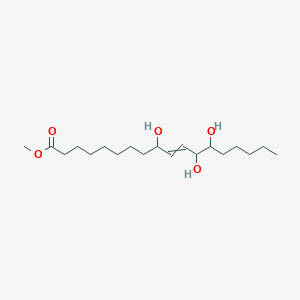
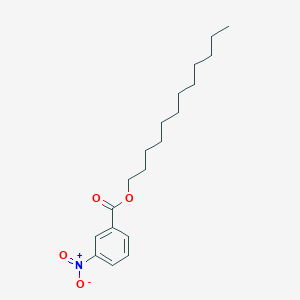
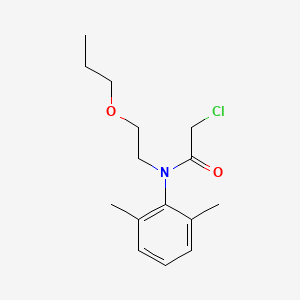

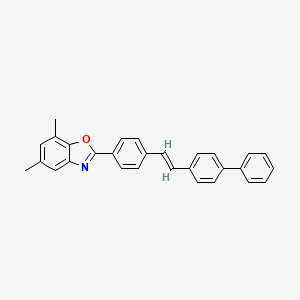
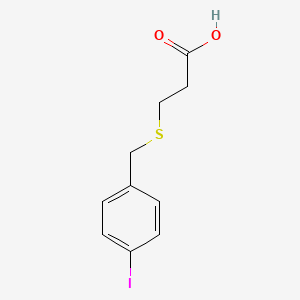

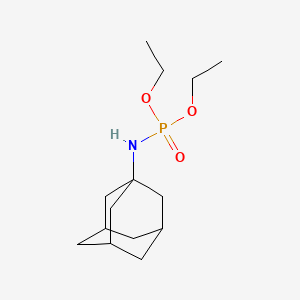
![2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-(iodomethyl)-](/img/structure/B14658157.png)


